alpha-Eleostearic acid
Overview
Description
Alpha-Eleostearic acid (α-Eleostearic acid) is an organic compound and a conjugated fatty acid. It is one of the isomers of octadecatrienoic acid . It is often simply referred to as eleostearic acid, although there is also a β-eleostearic acid . It is commonly found in plant seed oil and has shown potential as a tumor growth suppressor .
Synthesis Analysis
The biosynthetic pathway of eleostearic acid involves two closely related Δ12 oleate desaturase-like enzymes, FAD2 and FADX . FAD2 converts oleic acid into linoleic acid, and FADX converts linoleic acid into α-eleostearic acid . FADX exhibits remarkable enzymatic plasticity, capable of generating a variety of alternative conjugated and Δ12-desaturated fatty acid products .Molecular Structure Analysis
The molecular formula of alpha-Eleostearic acid is C18H30O2 . The IUPAC name is (9Z,11E,13E)-Octadeca-9,11,13-trienoic acid .Chemical Reactions Analysis
In rats, α-eleostearic acid is converted to a conjugated linoleic acid . The compound has been found to induce programmed cell death of fat cells .Physical And Chemical Properties Analysis
The molar mass of alpha-Eleostearic acid is 278.43 g/mol . It has a melting point of 48 °C .Scientific Research Applications
Cancer Treatment and Prevention :
- ESA suppresses tumor growth in vivo by activating PPARgamma, inducing apoptosis in human umbilical vein endothelial cells, and inhibiting angiogenesis (Tsuzuki & Kawakami, 2008).
- It suppresses the proliferation of MCF-7 breast cancer cells by activating PPARα and inhibiting ERK1/2 activation (Moon et al., 2010).
- ESA has been found to induce autophagy-dependent cell death in cancer cells, impacting AKT/mTOR and ERK1/2 signaling with reactive oxygen species generation (Eom et al., 2010).
- It inhibits breast cancer cell proliferation and induces apoptosis through an oxidation-dependent mechanism (Grossmann et al., 2009).
Antioxidant Properties :
- Found in karela seed oil, ESA has potential antioxidant properties that protect plasma, low-density lipoprotein, and erythrocyte membrane from oxidation, potentially reducing coronary heart disease risk in diabetes mellitus (Dhar et al., 2006).
- It shows effective antioxidant activity against oxidative DNA damage (Saha & Ghosh, 2010).
Industrial Applications :
- ESA and alpha-parinaric acids are valuable drying agents in paints, varnishes, and inks, as identified in biosynthetic studies (Cahoon et al., 1999).
Other Applications :
- It can prevent cytotoxicity, tumors, and change lipid metabolism, suggesting potential as a pharmacological agent (Qian, 2012).
- ESA is also shown to be effective in inhibiting the growth and inducing apoptosis in breast cancer cells via HER2/HER3 signaling (Zhuo et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(9Z,11E,13E)-octadeca-9,11,13-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXYLFPMQMFGPL-WPOADVJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897457 | |
Record name | alpha-Eleostearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Eleostearic acid | |
CAS RN |
506-23-0 | |
Record name | α-Eleostearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Eleostearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Eleostearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9E,11Z,13E)-9,11,13-octadecatrienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-ELEOSTEARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934U1Q8QHG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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